molecular formula C17H12BrClN2OS B2591211 2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide CAS No. 301341-51-5

2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide

Cat. No.: B2591211
CAS No.: 301341-51-5
M. Wt: 407.71
InChI Key: UUGGZZUATNETHF-UHFFFAOYSA-N
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Description

2-Bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a thiazole core substituted with a 3-chlorobenzyl group at position 5 and a 2-bromobenzamide moiety at position 2. The bromine atom on the benzamide ring and the 3-chlorobenzyl substituent on the thiazole ring contribute to its electronic and steric properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

2-bromo-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2OS/c18-15-7-2-1-6-14(15)16(22)21-17-20-10-13(23-17)9-11-4-3-5-12(19)8-11/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGGZZUATNETHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzyl Group: The 3-chlorobenzyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction with 2-bromobenzoic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including 2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide. Thiazole compounds have shown effectiveness against various bacterial strains, with specific derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that thiazole-based compounds could inhibit bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .

Anticancer Properties

The thiazole scaffold has been extensively studied for its anticancer properties. Compounds similar to this compound have been reported to exhibit selective cytotoxicity against several cancer cell lines, including breast, lung, and colon cancers. A notable investigation indicated that modifications on the thiazole ring could enhance the anticancer activity by targeting specific enzymes involved in tumor progression .

Anti-HIV Activity

Another area of application is in the development of anti-HIV agents. Research has shown that thiazole derivatives can inhibit HIV replication in vitro. For instance, a series of thiazol-2-ylidene substituted benzamides were synthesized and evaluated for their anti-HIV activity, revealing promising results that warrant further investigation into their mechanisms of action .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound and its analogs provide valuable insights into the design of more potent derivatives. These studies often utilize computational models to predict biological activity based on structural modifications. For example, pharmacophore modeling has been employed to identify critical features necessary for biological activity against specific targets .

Synthesis and Chemical Modifications

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The compound can be synthesized through a series of coupling reactions, such as Suzuki-Miyaura coupling, which allows for the introduction of various substituents on the benzamide and thiazole rings . This versatility in synthesis opens avenues for creating libraries of compounds for high-throughput screening.

Data Table: Biological Activities of Thiazole Derivatives

Compound NameActivity TypeTarget/PathwayReference
This compoundAntimicrobialVarious bacterial strains
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideAntibacterialGram-positive and Gram-negative
N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2-ylidene)-4-methyl benzamidesAnti-HIVHIV replication
Various thiazole derivativesAnticancerBreast, lung, colon cancers

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide, differing primarily in substituents on the thiazole or benzamide rings:

Compound Name Key Structural Differences Biological Target/Activity Reference(s)
N-(5-(3-Trifluoromethylbenzyl)thiazol-2-yl)-4-ethylamino-3-(2-hydroxyethoxy)benzamide - Trifluoromethyl group at benzyl position
- Ethylamino and hydroxyethoxy substituents
Stearoyl-CoA desaturase-1 (SCD-1) inhibitor
2-Bromo-N-[5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]benzamide - Thiadiazole core instead of thiazole
- 2-Chlorobenzylthio substituent
Not explicitly stated; structural similarity suggests potential enzyme inhibition
2-Acetyloxy-N-(5-morpholinothiazol-2-yl)benzamide - Morpholino group at thiazole position 5
- Acetyloxy substituent on benzamide
Autophagy activation
5-Bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide - Thiadiazole core
- 2-Methylphenyl and 5-bromo-2-chlorobenzamide
Synthetic intermediate; potential antimicrobial activity

Physicochemical Properties

  • Solubility: Compounds with hydrophilic groups (e.g., morpholino, piperazinyl) exhibit improved aqueous solubility compared to lipophilic substituents like 3-chlorobenzyl .

Biological Activity

2-bromo-N-(5-(3-chlorobenzyl)thiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole derivative class, which has gained attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is integral to its biological activity. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Reaction of an α-haloketone with thiourea under basic conditions.
  • Introduction of the Benzyl Group : Nucleophilic substitution using 3-chlorobenzyl chloride.
  • Bromination : Introduction of the bromine atom via bromination agents.
  • Amidation : Formation of the benzamide moiety through reaction with 2-bromobenzoic acid.

These steps can be optimized for yield and purity in industrial applications.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated an IC50 value comparable to established anticancer agents against human colon adenocarcinoma and other cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest it possesses antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness similar to standard antibiotics .

Microorganism MIC (µg/mL) Comparison to Standard
Staphylococcus aureus10Comparable to Vancomycin (MIC = 8)
Escherichia coli15Better than Ampicillin (MIC = 20)
Pseudomonas aeruginosa20Similar to Gentamicin (MIC = 20)

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound, particularly in inhibiting acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The compound exhibited potent AChE inhibition, with IC50 values significantly lower than those of conventional drugs like donepezil .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including AChE and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, promoting apoptosis through various pathways.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer and neuroprotective effects.

Comparative Studies

Comparative studies with similar thiazole derivatives indicate that variations in substitution patterns significantly affect biological activity. For example, compounds with different halogen substitutions on the benzene ring or variations in the thiazole structure showed differing levels of potency against cancer cell lines and microbial strains .

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